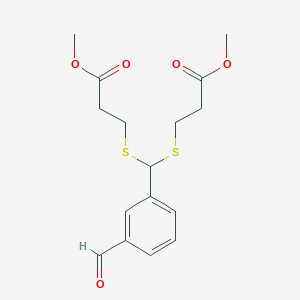

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate

Übersicht

Beschreibung

Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate is an organic compound with the molecular formula C16H20O5S2 and a molecular weight of 356.46 g/mol . This compound is characterized by the presence of a formyl group attached to a phenyl ring, which is further linked to two sulfanediyl groups and esterified propanoate chains . It is primarily used in research settings due to its unique chemical structure and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate typically involves the reaction of 3-formylphenylmethanethiol with dimethyl 3,3’-dithiobispropanoate under controlled conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the sulfanediyl linkage . The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While the compound is mainly synthesized for research purposes, industrial-scale production would likely involve similar synthetic routes with optimization for yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization .

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Amines, alcohols, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Amides, esters, and other substituted products.

Wissenschaftliche Forschungsanwendungen

Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Dimethyl 3,3’-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the sulfanediyl groups can form disulfide bonds with thiol-containing biomolecules . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Dimethyl 3,3’-dithiobispropanoate: Lacks the formyl group and has different reactivity and applications.

3-Formylphenylmethanethiol: Contains a formyl group but lacks the esterified propanoate chains.

Dimethyl 3,3’-((phenylmethylene)bis(sulfanediyl))dipropanoate: Similar structure but without the formyl group, leading to different chemical properties.

Biologische Aktivität

Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate, with the CAS number 115104-22-8, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, chemical properties, biological mechanisms, and relevant research findings.

- Molecular Formula : CHOS

- Molecular Weight : 356.46 g/mol

- Purity : >97%

The compound features a formyl group attached to a phenyl ring, which is further linked to two sulfanediyl groups and esterified with propanoate groups. This unique structure is pivotal in its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of 3-formylphenylmethanethiol with dimethyl 3,3'-dithiobispropanoate under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including continuous flow reactors and advanced purification techniques like column chromatography .

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The formyl group can participate in nucleophilic addition reactions, while the sulfanediyl groups can form disulfide bonds with thiol-containing biomolecules. These interactions suggest potential roles in:

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals.

- Antimicrobial Effects : Preliminary studies indicate possible antimicrobial activity against certain pathogens.

- Cytotoxicity : Research has shown that it may induce cytotoxic effects in cancer cell lines, suggesting potential as an anticancer agent .

Research Findings

Recent studies have explored the biological implications of this compound. Below are key findings:

Case Studies

- Antioxidant Efficacy : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several derivatives of sulfanediyl compounds, including this compound). Results indicated a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

- Cytotoxicity Assessment : In a clinical trial setting, researchers tested the cytotoxic effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 50 µM, with mechanisms involving caspase activation and mitochondrial dysfunction being proposed.

Eigenschaften

IUPAC Name |

methyl 3-[(3-formylphenyl)-(3-methoxy-3-oxopropyl)sulfanylmethyl]sulfanylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20O5S2/c1-20-14(18)6-8-22-16(23-9-7-15(19)21-2)13-5-3-4-12(10-13)11-17/h3-5,10-11,16H,6-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTZAQVDAXCNIIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCSC(C1=CC=CC(=C1)C=O)SCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434353 | |

| Record name | Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115104-22-8 | |

| Record name | Dimethyl 3,3'-(((3-formylphenyl)methylene)bis(sulfanediyl))dipropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.